N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]benzamide
Overview
Description
“N-{5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide” is a chemical compound with the molecular formula C22H19N3O3S2 . It is also known by other names such as "4-Methyl-N-{5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide" .
Molecular Structure Analysis
The molecular structure of “N-{5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide” consists of a thiadiazole ring attached to a benzamide group and a naphthylsulfonyl group . The molecule has an average mass of 437.535 Da and a monoisotopic mass of 437.086792 Da .
Physical and Chemical Properties Analysis
“N-{5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide” has a density of 1.4±0.1 g/cm3, a molar refractivity of 118.6±0.4 cm3, and a polar surface area of 126 Å2 . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds . Its ACD/LogP is 4.06 .
Mechanism of Action
Future Directions
The future directions for the study of “N-{5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide” could involve further investigation into its synthesis, chemical reactions, and biological activities. Given its complex structure, it may have potential applications in various fields such as medicinal chemistry .
Properties
IUPAC Name |
N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S2/c25-20(16-7-2-1-3-8-16)22-21-24-23-19(28-21)12-13-29(26,27)18-11-10-15-6-4-5-9-17(15)14-18/h1-11,14H,12-13H2,(H,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNMPWQZQRVOIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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